Welcome to the BenchChem Online Store!
molecular formula C7H11BrO3 B8509678 Isopropyl 4-bromo-3-oxobutanoate

Isopropyl 4-bromo-3-oxobutanoate

Cat. No. B8509678
M. Wt: 223.06 g/mol
InChI Key: BBSVZBRQVFPVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06884607B2

Procedure details

To 50 ml of 50 mM monopotassium phosphate-dipotassium phosphate buffer (pH 7.0) containing 5% of 2-propanol were added 0.1 mmol of NAD+ and 6 g of the washed cells described above. To this mixture was added 50 ml of decane containing 70 mg (0.31 mmol) of isopropyl 4-bromo-3-oxobutanoate, and the mixture was stirred at room temperature for a night and day. Celite was then put into the reaction solution, and stirred for a while and filtered off to separate the resultant solution. The aqueous layer was further extracted three times with ethyl acetate, and combined organic layers were concentrated to give 50 mg of isopropyl 4-bromo-3-hydroxybutanoate.
Name
monopotassium phosphate dipotassium phosphate
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.1 mmol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(O)(O)([O-])=O.[K+].P(O)([O-])([O-])=O.[K+].[K+].C1C=[N+]([C@@H]2O[C@H](COP(OP(OC[C@H]3O[C@@H](N4C5N=CN=C(N)C=5N=C4)[C@H](O)[C@@H]3O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)C=C(C(N)=O)C=1.CCCCCCCCCC.[Br:68][CH2:69][C:70](=[O:78])[CH2:71][C:72]([O:74][CH:75]([CH3:77])[CH3:76])=[O:73]>CC(O)C>[Br:68][CH2:69][CH:70]([OH:78])[CH2:71][C:72]([O:74][CH:75]([CH3:76])[CH3:77])=[O:73] |f:0.1.2.3.4|

Inputs

Step One
Name
monopotassium phosphate dipotassium phosphate
Quantity
50 mL
Type
reactant
Smiles
P(=O)([O-])(O)O.[K+].P(=O)([O-])([O-])O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0.1 mmol
Type
reactant
Smiles
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN=C5N)O)O)O)O)C(=O)N
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CC(=O)OC(C)C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for a night and day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a while
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
to separate the resultant solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted three times with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated

Outcomes

Product
Name
Type
product
Smiles
BrCC(CC(=O)OC(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.